Methyl 4-propyl-1H-pyrrole-3-carboxylate
Description
Methyl 4-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a propyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrole ring. Pyrrole derivatives are of significant interest in organic and medicinal chemistry due to their role as building blocks for pharmaceuticals, agrochemicals, and functional materials.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 4-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-7-5-10-6-8(7)9(11)12-2/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
AAMJCZHXEWWEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include methyl esters of substituted pyrroles and diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) . Key differentiating factors are:
Pyrrole vs. Terpene Backbone: Unlike diterpenoid methyl esters (e.g., compounds 4, 8, 9 in ), which feature fused cyclohexane or labdane skeletons, Methyl 4-propyl-1H-pyrrole-3-carboxylate has a planar, aromatic heterocyclic ring. This distinction impacts electronic properties and intermolecular interactions.
Substituent Effects: The propyl group at the 4-position introduces steric bulk compared to simpler methyl or hydroxyl substituents in diterpenoid esters (e.g., compound 1: 18-hydroxy isopimar-15-ene) .
Physicochemical Properties
A comparative analysis of methyl esters highlights trends in volatility, polarity, and solubility:
- Volatility : this compound is expected to exhibit lower volatility than smaller esters like methyl salicylate due to its larger molecular weight and aromatic stabilization .
- Reactivity: The electron-rich pyrrole ring may undergo electrophilic substitution more readily than diterpenoid esters, which are prone to oxidation at double bonds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-propyl-1H-pyrrole-3-carboxylate?
- Methodology : Synthesis typically involves cyclization of pyridine or pyrrole precursors under reflux in polar solvents (e.g., ethanol, DMF) with catalysts like ammonium acetate. For example, analogous pyrrole esters are synthesized via condensation of carboxylic acid derivatives with amines, followed by cyclization under controlled temperature (80–120°C) . Optimizing yield requires adjusting solvent polarity, reaction time (12–48 hours), and catalyst loading (5–10 mol%). Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
| Synthesis Parameters | Conditions | Yield Range |
|---|---|---|
| Solvent (Ethanol vs. DMF) | Reflux at 80°C vs. 120°C | 40–65% |
| Catalyst (Ammonium acetate) | 5–10 mol% loading | – |
| Reaction Time | 12–30 hours | – |
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Methodology : Use H/C NMR to confirm substituent positions (e.g., propyl group at C4, ester at C3). Key NMR signals:
- Propyl chain: δ ~0.9–1.7 ppm (triplet for CH3, multiplet for CH2) .
- Pyrrole ring protons: δ ~6.3–7.1 ppm (split due to substituent effects) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure determination?
- Methodology : Use SHELXL for refinement, especially for handling high-resolution or twinned data. Validate structures using PLATON/ADDSYM to check for missed symmetry and Mercury CSD for packing similarity analysis. For example, disorder in the propyl chain can be modeled with split positions and restrained isotropic displacement parameters .
| Crystallographic Challenges | Resolution Strategies |
|---|---|
| Disordered substituents | Split-site modeling, TLS refinement |
| Twinning | TWINLAW in SHELXL |
Q. What computational approaches predict biological targets and structure-activity relationships (SAR)?
- Methodology : Perform docking studies (AutoDock Vina) using the pyrrole core as a pharmacophore. The ester and propyl groups may enhance hydrophobic interactions with enzyme pockets (e.g., kinases). MD simulations (GROMACS) assess binding stability. SAR studies on analogs show that:
- Bulkier substituents at C4 (e.g., phenyl vs. propyl) reduce solubility but increase receptor affinity .
- Ester groups at C3 improve metabolic stability compared to carboxylic acids .
Q. How do reaction mechanisms differ for electrophilic substitution at the pyrrole ring?
- Methodology : Monitor reactions via in-situ IR to track intermediate formation. For example, nitration at C2/C5 positions requires acetic anhydride as a solvent, with regioselectivity controlled by steric effects of the propyl group. Kinetic studies (HPLC monitoring) reveal second-order dependence on electrophile concentration .
Methodological Best Practices
- Purity Optimization : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to isolate isomers.
- Crystallization : Screen solvents (e.g., ether/hexane) under slow evaporation to avoid polymorphism .
- Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag geometric outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
